2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide
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Overview
Description
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.504. The purity is usually 95%.
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Scientific Research Applications
Discovery of Clinical Candidate Inhibitors
A compound closely related to "2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide" was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity for ACAT-1 over ACAT-2. This inhibitor showed improved aqueous solubility and oral absorption, making it a promising candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Electrochemical and Thermodynamic Studies
Research into benzimidazole derivatives, which share a core structure with the compound , demonstrated their efficacy as corrosion inhibitors for steel in hydrochloric acid. These studies provide insight into the potential industrial applications of such compounds in protecting metals against corrosion (Yadav et al., 2016).
Neuropharmacological Research
Another study identified a benzimidazole derivative as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its utility in neuropharmacology, especially for conditions like Parkinson's disease (Wright et al., 1999).
Synthesis of Novel Compounds
Research into the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile showcases the versatility of benzimidazole-based compounds in creating new molecules with potential therapeutic applications (Goli-Garmroodi et al., 2015).
Antimicrobial and Anticancer Studies
Further investigations have revealed the synthesis and evaluation of benzimidazole derivatives as selective neuropeptide Y Y1 receptor antagonists, pointing towards their potential in developing anti-obesity drugs and highlighting their diverse pharmacological profiles (Zarrinmayeh et al., 1998).
Mechanism of Action
Target of Action
It’s known that imidazole containing compounds, which this compound is a part of, have a broad range of biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to the wide range of biological activities mentioned above .
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 6457±550 °C, a density of 113±01 g/cm3, and a pKa of 873±010 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the wide range of biological activities of imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-15-12-16(2)22(17(3)13-15)26-21(28)14-27-10-8-18(9-11-27)23-24-19-6-4-5-7-20(19)25-23/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,24,25)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEFLEWEFNXNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.